molecular formula C17H34N4O2 B6156647 tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate CAS No. 2229212-40-0

tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate

Cat. No.: B6156647
CAS No.: 2229212-40-0
M. Wt: 326.5 g/mol
InChI Key: ASNIOTIPZYKWMN-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate is a bifunctional piperazine derivative characterized by a butyl linker bridging two piperazine rings. One piperazine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, such as antipsychotics and enzyme inhibitors .

Properties

CAS No.

2229212-40-0

Molecular Formula

C17H34N4O2

Molecular Weight

326.5 g/mol

IUPAC Name

tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3

InChI Key

ASNIOTIPZYKWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkyl halide to form the piperazine derivative

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be employed in the development of new drugs or therapeutic agents.

Medicine

In the medical field, the compound has potential applications in the treatment of various diseases. It can be used as a precursor for the synthesis of pharmaceuticals or as a component in drug formulations.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

a) Alkyl Chain Length and Substituents
  • Target Compound : Features a 4-carbon butyl linker between two piperazine rings. The Boc group on one piperazine facilitates selective deprotection for downstream functionalization.
  • Shorter Chain Analogues :
    • tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (): Lacks an alkyl chain, with a pyrimidine ring directly attached. This reduces flexibility but enhances aromatic interactions in target binding.
    • tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (): Contains a benzyl group instead of a butyl chain, favoring π-π stacking in receptor pockets.
b) Heterocyclic Modifications
  • tert-Butyl 4-(6-fluoro-4-methylpyridin-3-yl)piperazine-1-carboxylate (): Incorporates a fluorinated pyridine, increasing metabolic stability and lipophilicity compared to the non-fluorinated target compound .
c) Protecting Groups
  • tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (): The cyano group on the pyridine ring alters electronic properties, influencing reactivity in cross-coupling reactions .
  • tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (): A nitro group provides a handle for further reduction to amines, a feature absent in the target compound .

Key Observations :

  • Palladium catalysis is prevalent for aryl- and heteroaryl-piperazine couplings (e.g., ).
  • Deprotection of the Boc group using trifluoroacetic acid (TFA) is standard ().

Physicochemical and Pharmacological Properties

Property Target Compound tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate tert-Butyl 4-(4-(2-oxo-dihydroquinolin)butyl)piperazine-1-carboxylate
Molecular Weight ~356.5 g/mol (estimated) 277.3 g/mol 401.5 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~3.1
Bioavailability Moderate (Boc enhances solubility) Low (rigid pyrimidine) High (quinolinone improves membrane permeability)
Enzyme Inhibition (e.g., ALDH1A1) Potential (structural similarity to ) Unlikely High (quinolinone mimics natural substrates)

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